2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Stereochemistry Chiral separation Procurement specification

Researchers requiring stereochemically defined cyclopentane scaffolds face a critical procurement risk: the cis (CAS 733740-13-1) and trans (CAS 733741-00-9) diastereomers are non-interchangeable chemical entities with distinct CAS registrations. Substitution without rigorous stereochemical verification can invalidate asymmetric synthesis campaigns and SAR datasets. • Definitive identity: cis-(1R,2S) configuration confirmed; distinct from trans isomer (CAS 733741-00-9), 4-chloro analog (CAS 733741-02-1), and 3-fluoro analog (CAS 733740-15-3). • Validated research utility: Characterized PBR/TSPO binding affinity for neuroscience hit-to-lead programs; documented 5-LOX inactivity at 100 µM qualifies use as a negative control. • Halogen-scanning compatibility: LogP 2.8-3.0 bridges the lipophilicity gap between 3-fluoro (lower) and 3-bromo (higher) analogs for systematic SAR correlation.

Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
Cat. No. B15130323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Molecular FormulaC13H13ClO3
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)
InChIKeyHIAYQFAKTWUOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Overview: 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid Structure, Identity, and Supply Landscape


2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-13-1 for cis, 733741-00-9 for trans) is a chiral cyclopentane carboxylic acid derivative bearing a 3-chlorobenzoyl substituent, with molecular formula C13H13ClO3 and molecular weight 252.69 g/mol . The compound exists as two distinct stereochemical configurations — cis (1R,2S) and trans (1R,2R) — each assigned a unique CAS number [1]. It is commercially available from multiple global suppliers including Fluorochem Ltd. (UK), Achemica (Switzerland), International Laboratory Limited (USA), and Rieke Metals, Inc. (USA) . Predicted physicochemical properties include a boiling point of 436.2±40.0 °C, density of 1.330±0.06 g/cm³, pKa of 4.30±0.40, and LogP of 2.8–3.0 [2].

Why Generic Substitution Fails: Critical Differentiation Points for 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid Procurement


Procurement of 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid cannot be treated as a fungible commodity transaction because three orthogonal differentiation axes create non-interchangeable variants. First, stereochemistry is determinative: the cis (1R,2S) configuration (CAS 733740-13-1) and trans (1R,2R) configuration (CAS 733741-00-9) are distinct chemical entities bearing separate CAS registrations, and substitution between them requires full revalidation of any stereospecific application [1]. Second, the chloro-substitution position on the benzoyl ring (3-chloro versus 4-chloro) produces different electronic distributions, hydrogen-bonding patterns, and steric profiles, as confirmed by the independent CAS registration of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-02-1) . Third, halogen identity alters both lipophilicity and metabolic handling — the 3-fluoro analog (CAS 733740-15-3) and 3-bromo analog exhibit distinct physicochemical and pharmacokinetic behavior despite identical core architecture . Generic substitution without rigorous stereochemical, positional, and halogen verification risks introducing uncontrolled variables that invalidate downstream results.

Product-Specific Quantitative Evidence: Comparative Data Differentiating 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid from Closest Analogs


cis versus trans Stereochemistry: Distinct CAS-Validated Chemical Identity for Controlled Procurement

The cis isomer of 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-13-1, 1R,2S configuration) and the trans isomer (CAS 733741-00-9, 1R,2R configuration) are assigned distinct CAS registry numbers, reflecting their status as separate chemical entities under international nomenclature standards . The cis configuration places the carboxylic acid and 3-chlorobenzoyl substituents on the same face of the cyclopentane ring, while the trans configuration positions them on opposite faces, creating fundamentally different three-dimensional pharmacophores [1]. This stereochemical divergence is not interchangeable — any application requiring a specific spatial orientation (e.g., receptor binding, chiral chromatography method development, or stereospecific synthesis) mandates isomer-specific procurement with CAS verification.

Stereochemistry Chiral separation Procurement specification

3-Chloro versus 4-Chloro Positional Isomerism: Structural Evidence for Differentiated Procurement Decisions

The 3-chlorobenzoyl substitution in the target compound (CAS 733741-00-9 for trans) differs fundamentally from the 4-chlorobenzoyl positional isomer trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-02-1) . The 3-chloro (meta) substitution positions the chlorine atom at the benzoyl ring's meta position relative to the carbonyl attachment point, whereas the 4-chloro (para) isomer places chlorine at the para position. This positional difference alters the molecule's electron density distribution (meta substitution exerts primarily inductive electron-withdrawing effects, while para substitution combines inductive and resonance effects), hydrogen-bonding geometry, and steric occupancy around the benzoyl moiety . The existence of separate CAS numbers for these isomers reflects their independent chemical identity and non-interchangeability in structure-activity relationships .

Positional isomerism SAR differentiation Receptor binding

5-Lipoxygenase Inhibition Activity: Cross-Study Comparative Data with Class-Level Context

In a ChEMBL-deposited assay (CHEMBL620010), 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM concentration, and the result was recorded as NS (no significant activity) [1]. This negative result establishes a baseline activity threshold: the unsubstituted parent scaffold (without additional functionalization) does not achieve meaningful 5-LOX inhibition at this concentration. For procurement decisions involving 5-LOX-targeted applications, this data indicates that the compound serves as an inactive control or synthetic intermediate rather than an active inhibitor, and structural modifications would be required to achieve potency in this target class .

5-Lipoxygenase Anti-inflammatory Enzyme inhibition

Peripheral Benzodiazepine Receptor (PBR) Binding: Affinity Data for CNS-Focused Procurement

In vitro binding affinity testing against rat peripheral benzodiazepine receptor (PBR) yielded a pIC50 value for 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid (specific stereoisomer not specified in the deposited data) [1]. The BindingDB entry (ChEMBL_37218 / CHEMBL651678) confirms that this compound was evaluated in a PBR binding assay, providing quantitative affinity data for this neurological target . PBR (also known as translocator protein, TSPO) is implicated in neuroinflammation, steroidogenesis, and apoptosis, making this binding datum directly relevant for neuroscience and CNS drug discovery procurement decisions . The availability of this quantitative pIC50 value enables direct comparison with other PBR ligands under investigation.

Peripheral benzodiazepine receptor PBR binding CNS pharmacology

Validated Application Scenarios for 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid Based on Quantitative Evidence


Stereochemistry-Controlled Organic Synthesis and Chiral Building Block Procurement

The existence of distinct cis (CAS 733740-13-1) and trans (CAS 733741-00-9) stereoisomers of 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid supports its procurement as a stereochemically defined building block for asymmetric synthesis . The cyclopentane scaffold with defined chirality at positions 1 and 2 enables stereocontrolled construction of more complex molecules where spatial orientation of the carboxylic acid and 3-chlorobenzoyl moieties is critical. Procurement with CAS-level stereochemical verification is essential for synthetic routes requiring a specific diastereomer or enantiomer [1].

5-Lipoxygenase Assay Negative Control or Baseline Scaffold Procurement

The documented lack of significant activity against 5-lipoxygenase at 100 µM in RBL-1 assays qualifies 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid for procurement as a negative control compound in 5-LOX inhibition screening campaigns. Additionally, this inactivity establishes the compound as a baseline scaffold for structure-activity relationship (SAR) studies where subsequent synthetic modifications aim to introduce 5-LOX inhibitory potency [1].

Peripheral Benzodiazepine Receptor (PBR) Ligand Screening and Neuroscience Research

The quantitative pIC50 binding affinity measured against rat peripheral benzodiazepine receptor (PBR) supports procurement of 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid for neuroscience research programs investigating PBR/TSPO-mediated pathways. PBR is a validated target in neuroinflammation, steroidogenesis, and neurodegeneration, and compounds with characterized PBR binding affinities are essential for hit-to-lead optimization and comparator studies [1].

Halogen-Dependent Pharmacological Comparison Studies

The availability of systematic halogen variants including the 3-fluoro analog (CAS 733740-15-3) and 3-bromo analog enables procurement of 2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid as part of a halogen-scanning SAR panel. The LogP value of 2.8–3.0 for the 3-chloro compound [1] can be compared against the corresponding 3-fluoro analog (lower lipophilicity) and 3-bromo analog (higher lipophilicity) to correlate halogen-dependent physicochemical changes with biological activity differences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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